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Compound of Interest

Compound Name:
(4R,5S)-(+)-4-Methyl-5-phenyl-2-

oxazolidinone

Cat. No.: B032672 Get Quote

An In-Depth Technical Guide to the Physical Properties of (4R,5S)-4-Methyl-5-phenyl-2-

oxazolidinone

Introduction
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone is a cornerstone chiral auxiliary in modern organic

synthesis, widely known as an "Evans' auxiliary". Its rigid, C₂-symmetric structure provides a

powerful platform for stereocontrolled transformations, enabling the asymmetric synthesis of

complex molecules such as pharmaceuticals and natural products.[1][2] This technical guide

offers a comprehensive overview of its core physical properties, providing researchers,

scientists, and drug development professionals with essential data and standardized

experimental protocols.

Chemical and Molecular Identity
A clear identification of the compound is critical for regulatory and research purposes.
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Identifier Value

IUPAC Name
(4R,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-

one[3]

Synonyms
(4R,5S)-(+)-4-Methyl-5-phenyl-2-

oxazolidinone[1][2][4][5][6][7]

CAS Number 77943-39-6[2][4][5][6][7][8]

Molecular Formula C₁₀H₁₁NO₂[3][4][5][6][9]

Molecular Weight 177.20 g/mol [3][4][5][6][9]

Quantitative Physical Properties
The following table summarizes the key physical and chemical properties of (4R,5S)-4-Methyl-

5-phenyl-2-oxazolidinone. This data is essential for reaction planning, purification, and

characterization.

Property Value Notes

Appearance
White to light yellow crystalline

powder or solid.[2][4][7]

Melting Point 121-123 °C[2][5]
A sharp melting point range is

indicative of high purity.[10]

Specific Optical Rotation
[α]²⁰D = +165° to +175° (c=2,

CHCl₃)[7]

Measured at 20°C using the

sodium D-line (589 nm).

Another source reports [α]¹⁸D

+168°.

Solubility Sparingly soluble in water.[4]

Density 1.1 ± 0.1 g/cm³[5] Predicted value.

pKa 12.35 ± 0.60[4] Predicted value.

LogP 1.7[3][5] A measure of lipophilicity.

Topological Polar Surface Area 38.3 Å²[3][4][5]
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Crystallographic Information
While a crystal structure for the parent compound is not readily available in the searched

literature, analysis of a closely related derivative, (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-

1,3-oxazolidin-2-one, confirms the expected stereochemistry.[11] The study reveals that the

oxazolidinone ring adopts an envelope conformation, with the carbon atom bearing the methyl

group serving as the flap.[11] This structural rigidity is fundamental to its ability to direct

stereoselective reactions.

Experimental Protocols
Detailed and reproducible methodologies are crucial for verifying the physical properties of a

compound. The following sections describe standard protocols for determining melting point

and specific optical rotation.

Melting Point Determination (Capillary Method)
The melting point is a primary indicator of a solid compound's purity.[10][12] The capillary

method is a widely used and reliable technique.

Methodology:

Sample Preparation: Ensure the crystalline sample of (4R,5S)-4-Methyl-5-phenyl-2-

oxazolidinone is completely dry and finely powdered using a mortar and pestle.[12][13]

Capillary Tube Packing: Press the open end of a thin-walled capillary tube into the powdered

sample. A small amount of material (1-2 mm height) should enter the tube.[14] Tap the

sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact

the sample at the bottom.[14]

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point

apparatus (e.g., a DigiMelt or Mel-Temp).[13][14]

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid

heating run (e.g., 10-20 °C/min ramp) to get a preliminary range.[14]

Accurate Determination: Allow the apparatus to cool. Set the starting temperature to about

10-15 °C below the expected melting point. Heat at a slow, controlled rate of 1-2 °C per
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minute.[14]

Observation and Recording: Record the temperature at which the first drop of liquid appears

(T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting

point is reported as the range T₁ - T₂.[12]

Sample Preparation Measurement

Dry & Powder Sample Pack Capillary Tube Place in Apparatus Heat Slowly (1-2°C/min) Observe & Record T₁ Observe & Record T₂ Melting Point (T₁ - T₂)
Report Range

Click to download full resolution via product page

Workflow for Melting Point Determination.

Specific Optical Rotation Measurement
Optical rotation is the defining characteristic of a chiral compound, quantifying its interaction

with plane-polarized light.

Methodology:

Solution Preparation: Accurately weigh approximately 100 mg of (4R,5S)-4-Methyl-5-phenyl-

2-oxazolidinone (mass m). Dissolve it in a high-purity solvent (e.g., chloroform) in a 5.0 mL

volumetric flask. Ensure the final volume (V) is exactly 5.0 mL to calculate the concentration

(c = m/V) in g/mL.

Polarimeter Calibration: Turn on the polarimeter's light source (typically a sodium lamp for

the D-line at 589.3 nm) and allow it to warm up.[15] Calibrate the instrument to zero using a

blank cell filled only with the pure solvent.[15]

Sample Measurement: Rinse and fill the polarimeter cell (of known path length l, typically 1

decimeter) with the prepared solution, ensuring no air bubbles are present. Place the cell in

the polarimeter.
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Angle Measurement: Observe the rotation. Rotate the analyzer until the light intensity

matches the reference. Record the observed angle of rotation (α) in degrees.[16] For

accuracy, take multiple readings and average them.[15] A positive value indicates

dextrorotation (+).[17]

Calculation: Calculate the specific rotation [α] using the formula: [α]Tλ = α / (l × c) Where:

α = observed rotation in degrees

l = path length in decimeters (dm)

c = concentration in g/mL

T = temperature in °C

λ = wavelength of light in nm

Preparation Measurement

Prepare Solution
(known concentration, c)

Fill Sample Cell
(known length, l)

Calibrate Polarimeter
(with pure solvent)

Measure Observed
Rotation (α)

Specific Rotation
[α] = α / (l × c)

Calculate

Click to download full resolution via product page

Workflow for Specific Optical Rotation Measurement.

Application Context: Role in Asymmetric Synthesis
The physical properties of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone are directly relevant to

its primary function as a chiral auxiliary. It is temporarily attached to a prochiral substrate to

direct a subsequent chemical reaction, after which it is cleaved and can be recovered. The

rigidity and defined stereochemistry of the auxiliary create a sterically hindered environment,
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forcing reagents to approach from a specific face, thereby inducing high stereoselectivity in the

final product.[1]

Prochiral Substrate
(e.g., Acyl Halide)

Diastereomeric Intermediate

Chiral Auxiliary
((4R,5S)-Oxazolidinone)

Attach

Stereoselective Reaction
(e.g., Alkylation, Aldol)

Chiral Product
(High Enantiomeric Purity) Recovered Auxiliary

Cleave

Click to download full resolution via product page

Logical workflow of an Evans' chiral auxiliary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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